3-Methylazetidine; trifluoroacetic acid

Descripción general

Descripción

3-Methylazetidine; trifluoroacetic acid is a useful research compound. Its molecular formula is C6H10F3NO2 and its molecular weight is 185.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Azetidines are known to be highly reactive and versatile in synthetic chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

Azetidines are known for their reactivity and versatility in synthetic chemistry . They are often involved in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Análisis Bioquímico

Biochemical Properties

3-Methylazetidine; trifluoroacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the polymerization of azetidine monomers, which are crucial for the synthesis of polyamines . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s trifluoroacetic acid component is known for its strong acidic properties, which can influence the pH of the reaction environment and affect enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with signaling molecules and receptors, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, the compound’s interaction with enzymes involved in the polymerization of azetidine monomers can result in the formation of polyamines, which are essential for various cellular functions . Additionally, the trifluoroacetic acid component can influence gene expression by altering the pH of the cellular environment, thereby affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression, which may have significant implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and reproductive toxicity . These findings highlight the importance of determining the appropriate dosage for experimental studies to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the synthesis of polyamines, which are essential for cell growth and differentiation . Additionally, the trifluoroacetic acid component can affect metabolic flux and metabolite levels by altering the pH of the cellular environment .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can interact with various binding proteins that facilitate its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biochemical properties and cellular effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with enzymes and other biomolecules involved in metabolic processes . The compound’s subcellular localization can significantly impact its biochemical properties and cellular effects.

Actividad Biológica

3-Methylazetidine; trifluoroacetic acid (3-MTHA) is a compound formed from the combination of 3-methylazetidine (3-MA) and trifluoroacetic acid (TFA). This compound has garnered attention due to its potential biological activities and applications in pharmaceutical research. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and other fields.

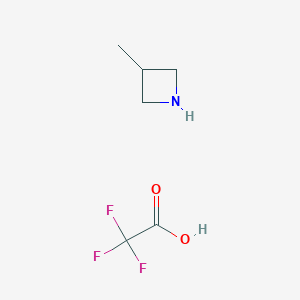

Chemical Structure and Properties

3-MTHA is characterized by a four-membered azetidine ring with a methyl group, combined with a trifluoroacetic acid moiety. This unique structure influences its chemical reactivity and biological properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylazetidine | Four-membered ring with methyl group | Unique trifluoroacetic acid component |

| 3-(4-Bromophenyl)-3-methylazetidine | Contains bromophenyl substituent | Enhanced lipophilicity and potential bioactivity |

| Methyl 3-amino-3-methylazetidine-1-carboxylate | Carboxylate group addition | Increased solubility and altered biological activity |

Biological Activity

Preliminary studies indicate that 3-MTHA exhibits notable biological activity, particularly in the following areas:

- Pharmaceutical Applications : Due to its structural similarity to biologically active molecules, 3-MTHA may serve as a precursor for synthesizing N-protected 3-methylazetidines, which are valuable in drug development.

- Toxicological Studies : Research on TFA, a component of 3-MTHA, reveals it has acute toxicity profiles. For instance, studies have shown that TFA can affect metabolic activities in animal models, leading to alterations in liver function and potential reproductive toxicity .

The mechanisms by which 3-MTHA exerts its biological effects are not fully elucidated but can be inferred from studies on its components:

- Reactivity : The presence of the trifluoroacetic acid moiety enhances the compound's reactivity, allowing it to participate in various chemical reactions that could lead to biologically active derivatives.

- Interaction with Biological Macromolecules : Interaction studies indicate that 3-MTHA may influence the behavior of proteins and enzymes, which is critical for assessing its safety and efficacy in biological systems.

Case Studies

- Toxicological Assessment : In a study involving male Wistar rats administered TFA, significant changes were observed in liver metabolism, including decreased levels of NADPH and glutathione shortly after administration. These findings highlight the compound's potential hepatotoxic effects .

- Mutagenicity Testing : TFA has been tested for mutagenicity using the Ames test, showing no significant mutagenic effects under specific conditions. This suggests that while TFA exhibits toxicity, it may not pose a mutagenic risk .

Aplicaciones Científicas De Investigación

Catalytic Role in Organic Reactions

Trifluoroacetic acid (TFA) is widely recognized for its role as an efficient catalyst in various organic transformations. It has been employed in:

- One-Pot Syntheses : TFA facilitates multi-component reactions, such as the synthesis of N-aryl-3-aminodihydropyrrol-2-one-4-carboxylates. In a study, TFA was used effectively at ambient temperature to yield high product quantities without the need for harsh conditions .

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Dihydropyrrol-2-one Synthesis | Trifluoroacetic acid | 70-90 | Ambient temperature |

Synthesis of Amino Compounds

The compound has been utilized in synthesizing various amino compounds through the application of TFA as a catalyst. This includes the formation of methyl 3-amino-3-methylazetidine derivatives, which are integral in pharmaceutical chemistry for developing new drugs .

Chemokine Receptor Modulation

Research indicates that derivatives of 3-methylazetidine can act as chemokine receptor modulators. For instance, compounds derived from this azetidine structure have shown potential in modulating immune responses, which could be beneficial in treating inflammatory diseases .

Potential Drug Development

The structural features of 3-methylazetidine make it a candidate for drug development targeting specific biological pathways. Its derivatives can be explored for their efficacy against various diseases, including cancer and autoimmune disorders.

Case Study 1: Synthesis Optimization Using TFA

A study demonstrated the optimization of reaction conditions for synthesizing N-aryl-3-aminodihydropyrrol-2-one derivatives using TFA. The researchers reported that varying the concentrations and temperatures led to improved yields and reaction times, showcasing TFA's efficiency as a catalyst in organic synthesis .

Case Study 2: Chemokine Receptor Modulation

In another study focusing on the modulation of chemokine receptors, researchers synthesized sulfonamide derivatives of 3-methylazetidine. These compounds exhibited promising activity in vitro, suggesting their potential as therapeutic agents targeting chemokine pathways .

Propiedades

IUPAC Name |

3-methylazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.C2HF3O2/c1-4-2-5-3-4;3-2(4,5)1(6)7/h4-5H,2-3H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMIWHJPUJYAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466515-56-9 | |

| Record name | 3-methylazetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.